molecular formula C22H23ClFN3O2S B2776039 1-(3-Chlorophenyl)-3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)imidazolidin-2-one CAS No. 1706094-15-6

1-(3-Chlorophenyl)-3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)imidazolidin-2-one

Cat. No. B2776039
CAS RN: 1706094-15-6
M. Wt: 447.95
InChI Key: ZIBJNKNLQLQQTP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C22H23ClFN3O2S and its molecular weight is 447.95. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Activity

Halogenated imidazolidinones have shown improved activity and selectivity against Trypanosoma brucei, indicating potential as antiprotozoal agents. This is attributed to modifications that lower the pKa, enhancing drug penetration into the brain and overcoming resistance mechanisms (Martínez et al., 2015) (Martínez et al., 2015).

Antimicrobial Activity

Chloro and fluoro-substituted thiazolidinones exhibit significant antibacterial activity, as demonstrated by a series of 2,5-disubstituted 4-thiazolidinones. These compounds have been effective against various bacterial strains, highlighting the influence of halogen groups on enhancing antimicrobial properties (Chawla et al., 2012) (Chawla et al., 2012).

Anti-inflammatory and Analgesic Properties

Novel quinazolinone and thiazolidinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research suggests the potential of such compounds in developing new therapeutic agents for treating inflammation and pain (Farag et al., 2012) (Farag et al., 2012).

Anticancer Potential

Studies on imidazolyl acetic acid derivatives indicate that incorporating halogen groups into thiazolidinone compounds can lead to significant anti-inflammatory activity, potentially offering a new class of anticancer agents (Khalifa & Abdelbaky, 2008) (Khalifa & Abdelbaky, 2008).

Peripheral Benzodiazepine Receptor Imaging

Fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines show high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), highlighting their potential in neurodegenerative disorder imaging via positron emission tomography (PET) (Fookes et al., 2008) (Fookes et al., 2008).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O2S/c23-16-4-3-5-17(14-16)27-11-10-26(22(27)29)15-21(28)25-9-8-20(30-13-12-25)18-6-1-2-7-19(18)24/h1-7,14,20H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBJNKNLQLQQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3CCN(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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